molecular formula C10H17Br B13172191 4-(Bromomethyl)-4-(propan-2-yl)cyclohex-1-ene

4-(Bromomethyl)-4-(propan-2-yl)cyclohex-1-ene

Cat. No.: B13172191
M. Wt: 217.15 g/mol
InChI Key: AJIGXJSJNXPNAT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(propan-2-yl)cyclohex-1-ene is a brominated cyclohexene derivative with the molecular formula C₁₀H₁₅Br and a molecular weight of 215.13 g/mol . Its CAS registry number is 1936238-55-9, and it is identified by the MDL number MFCD30312447 . The compound features a cyclohexene ring substituted with a bromomethyl (-CH₂Br) group and an isopropyl (-CH(CH₃)₂) group at the 4-position. This structure renders it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions, where the bromomethyl group acts as a reactive handle for further functionalization.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

4-(bromomethyl)-4-propan-2-ylcyclohexene

InChI

InChI=1S/C10H17Br/c1-9(2)10(8-11)6-4-3-5-7-10/h3-4,9H,5-8H2,1-2H3

InChI Key

AJIGXJSJNXPNAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC=CC1)CBr

Origin of Product

United States

Comparison with Similar Compounds

(S)-1-(Bromomethyl)-4-(prop-1-en-2-yl)cyclohex-1-ene

  • Molecular Formula : C₁₀H₁₅Br
  • Key Features : Contains a prop-1-en-2-yl (isopropenyl) group instead of isopropyl. The double bond in the substituent enhances electron-withdrawing effects, altering reactivity in carboxylation reactions.
  • Synthesis : Prepared via Appel conditions (triphenylphosphine/NBS) with a 51–77% yield .
  • Applications : Used in zinc-mediated carboxylations to synthesize β-lactones with 65% yield and 4:1 diastereomeric ratio (dr) .

rac-(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohex-1-ene

  • Molecular Formula : C₉H₁₂BrF₃
  • Key Features : Substitution with a trifluoromethyl (-CF₃) group increases electronegativity and metabolic stability compared to the isopropyl group.
  • Molecular Weight : 179.06 g/mol .
  • Applications : Likely used in fluorinated drug candidates due to the CF₃ group’s bioavailability-enhancing properties.

Compounds with Varying Substituents

1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene

  • Molecular Formula : C₁₀H₁₆
  • Key Features : Replaces the bromomethyl group with a methyl (-CH₃) and introduces a propan-2-ylidene (isopropylidene) moiety. Lacks a halogen, reducing reactivity in substitution reactions.
  • Applications: Potential intermediate in terpene synthesis or fragrance chemistry .

4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)-1-(propan-2-yl)cyclohex-1-ene

  • Molecular Formula : C₁₅H₂₂
  • Key Features : Incorporates ethenyl (-CH₂CH₂) and methyl groups, creating a sterically crowded cyclohexene ring.
  • Applications: May serve as a precursor for polycyclic terpenoids or natural product analogs .

Bicyclic Derivatives

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

  • Molecular Formula : C₁₀H₁₅Br
  • Key Features: Features a bicyclo[3.1.1]heptene core instead of a monocyclic system. The rigid bicyclic structure impacts conformational flexibility and reactivity.
  • Synthesis : 72% yield via methods analogous to allylic bromides .
  • Applications : Useful in synthesizing rigid scaffolds for drug discovery or materials science .

Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications References
4-(Bromomethyl)-4-(propan-2-yl)cyclohex-1-ene C₁₀H₁₅Br 215.13 Bromomethyl, isopropyl N/A Alkylation, cross-coupling
(S)-1-(Bromomethyl)-4-(prop-1-en-2-yl)cyclohex-1-ene C₁₀H₁₅Br ~215.13 Bromomethyl, isopropenyl 51–77% β-Lactone synthesis
2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene C₁₀H₁₅Br ~215.13 Bromomethyl, bicyclic core 72% Rigid scaffold synthesis
rac-(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohex-1-ene C₉H₁₂BrF₃ 179.06 Bromomethyl, trifluoromethyl N/A Fluorinated drug intermediates

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